3-((Trimethylsilyl)ethynyl)pyridin-2-amine
CAS No.: 936342-23-3
VCID: VC8324412
Molecular Formula: C10H14N2Si
Molecular Weight: 190.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Overview of the Compound3-((Trimethylsilyl)ethynyl)pyridin-2-amine is an organosilicon compound characterized by the presence of a pyridine ring substituted with an amine group at the 2-position and a trimethylsilyl-ethynyl group at the 3-position. It is primarily used in synthetic organic chemistry as a precursor or intermediate for various applications. SynthesisThe synthesis of 3-((Trimethylsilyl)ethynyl)pyridin-2-amine typically involves:
ApplicationsThis compound is utilized in:
Safety and HandlingWhile specific data for this compound may not be readily available, general safety measures for organosilicon compounds include:
Research InsightsStudies on derivatives of pyridin-2-amines, including those with trimethylsilyl groups, reveal their potential in medicinal chemistry for developing bioactive molecules due to their structural versatility. Limitations and ChallengesChallenges associated with this compound include:
|
---|---|
CAS No. | 936342-23-3 |
Product Name | 3-((Trimethylsilyl)ethynyl)pyridin-2-amine |
Molecular Formula | C10H14N2Si |
Molecular Weight | 190.32 g/mol |
IUPAC Name | 3-(2-trimethylsilylethynyl)pyridin-2-amine |
Standard InChI | InChI=1S/C10H14N2Si/c1-13(2,3)8-6-9-5-4-7-12-10(9)11/h4-5,7H,1-3H3,(H2,11,12) |
Standard InChIKey | NQFUWBHNWQMINC-UHFFFAOYSA-N |
SMILES | C[Si](C)(C)C#CC1=C(N=CC=C1)N |
Canonical SMILES | C[Si](C)(C)C#CC1=C(N=CC=C1)N |
PubChem Compound | 57475666 |
Last Modified | Jul 27 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume